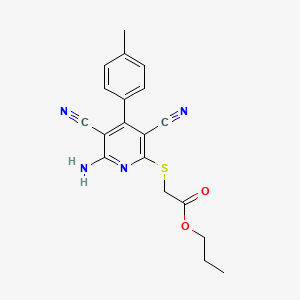

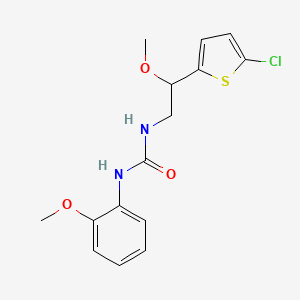

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H20F3N5O and its molecular weight is 403.409. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis of novel piperidine carboxamide derivatives, including those with structural similarities to the mentioned compound, has been extensively explored. For example, a series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by various spectroscopic techniques. These derivatives were evaluated for their anti-angiogenic and DNA cleavage activities, indicating potential applications in cancer therapy due to their ability to inhibit in vivo angiogenesis and show differential DNA binding/cleavage profiles (Kambappa et al., 2017).

Anti-cancer and Anti-angiogenic Activities

Research into similar compounds has demonstrated significant potential in anti-cancer and anti-angiogenic activities. For instance, novel piperidine analogues efficiently blocked blood vessel formation in vivo and exhibited potent anti-angiogenic and DNA cleavage activities, suggesting their application as anticancer agents through anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Metabolic Studies

Metabolic profiling of compounds within this chemical family, such as flumatinib, a tyrosine kinase inhibitor, has been conducted to understand their metabolic pathways in humans better. These studies reveal that such compounds undergo various metabolic transformations, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, alongside phase II glucuronidation and acetylation, providing insights into their biotransformation and potential implications for pharmacokinetics and pharmacodynamics (Gong et al., 2010).

Synthesis Under Microwave Irradiation

Innovative synthetic methods, such as microwave irradiation, have been applied to synthesize tetrahydrobenzothienopyrimidine derivatives, showcasing the efficiency and versatility of modern synthetic techniques in creating complex molecules potentially related to the compound . This approach offers advantages in speed and selectivity, potentially leading to novel derivatives with enhanced biological activities (Abdalha et al., 2011).

Mechanism of Action

Target of action

The compound contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .

Mode of action

The mode of action would depend on the specific targets of the compound. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Biochemical pathways

Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it affects. Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. As mentioned earlier, indole derivatives can have a wide range of biological activities .

properties

IUPAC Name |

1-(6-indol-1-ylpyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N5O/c21-20(22,23)12-24-19(29)15-5-8-27(9-6-15)17-11-18(26-13-25-17)28-10-7-14-3-1-2-4-16(14)28/h1-4,7,10-11,13,15H,5-6,8-9,12H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHHHLMULJETHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC(F)(F)F)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(methoxymethyl)-1-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2559153.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2559160.png)

![2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2559162.png)

![2,4-Dimethyl-5-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2559164.png)

![4-[6-(Trifluoromethoxy)-3,4-dihydro-2H-quinoline-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2559166.png)

![N-({1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2559167.png)

![1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B2559168.png)

![3-(2-pyridyl)-6-(2-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2559171.png)